molecular formula C15H21ClN2O3 B4445903 2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide

2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide

Cat. No. B4445903
M. Wt: 312.79 g/mol
InChI Key: KXDFWJCQCYUXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is commonly referred to as "clofenciclan" and belongs to the class of amide compounds.

Mechanism of Action

Clofenciclan's mechanism of action is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters, including serotonin and norepinephrine. Additionally, it has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and TRPV1 channels.
Biochemical and Physiological Effects:
Clofenciclan has been shown to have significant effects on biochemical and physiological processes. It has been demonstrated to reduce inflammation and pain in animal models, as well as to increase the activity of antioxidant enzymes. Additionally, it has been shown to have a protective effect on the brain, reducing oxidative stress and improving cognitive function.

Advantages and Limitations for Lab Experiments

Clofenciclan has several advantages for use in lab experiments. It has a high degree of solubility in water, making it easy to administer to animals. Additionally, it has a low toxicity profile and does not produce significant side effects. However, one limitation of clofenciclan is that it is not readily available commercially, requiring researchers to synthesize it themselves.

Future Directions

There are several future directions for research on clofenciclan. One potential area of investigation is its use in the treatment of cancer, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets. Finally, the development of more efficient synthesis methods for clofenciclan could increase its availability and facilitate further research.
Conclusion:
In conclusion, clofenciclan is a chemical compound that has shown significant potential in scientific research. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets, the future looks bright for clofenciclan and its potential use in the field of medicine.

Scientific Research Applications

Clofenciclan has shown potential therapeutic benefits in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, cancer, and Alzheimer's disease.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-12(21-14-5-3-2-4-13(14)16)15(19)17-6-7-18-8-10-20-11-9-18/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDFWJCQCYUXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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